Glycerophosphoinositol lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycerophosphoinositol lysine has an anti-dandruff, anti-inflammatory, anti-ageing activity. It is semi-synthetic derivatives of glycerophosphoinositol, a natural cell component produced by lipid metabolism. It significantly suppresses UVB - induced PGE secretion in NHEK keratinocytes. It provides a marked and rapid reduction of dandruff and related symptoms, such as itchiness and redness, without the side effects with topical cortisone agents, with that it induces erythema by 60% providing a lenitive efficacy comparable to that of cortisonic preparations. It also gives after sun and soothing treatment, control of symptoms of sensitive and inflamed skin, control of dandruff seborrhea dermatitis and related symptoms (redness, itch), prevention of photo-aging and aging (control of skin micro inflammation) and prevention of post-inflammatory spots. Its applications are in after sun care, hair care and skin care products.

科学研究应用

Cellular Metabolism and Signaling

Glycerophosphoinositol lysine is involved in cellular signaling pathways, particularly those related to phosphoinositides. Research indicates that glycerophosphoinositol can influence the trafficking of proteins within cells. For instance, studies have shown that elevated levels of glycerophosphoinositol can affect the internalization of transporters like Git1, which is crucial for maintaining phosphatidylinositol levels within the endomembrane system . This regulation may have implications for understanding how cells respond to various stimuli and maintain homeostasis.

Neurodegenerative Disease Research

Recent findings suggest that glycerophosphoinositol levels are elevated in the cerebrospinal fluid of patients with Batten disease, a neurodegenerative lysosomal storage disorder. This elevation indicates that glycerophosphoinositol could serve as a potential biomarker for the disease, providing insights into its pathophysiology and aiding in diagnosis . The connection between lysosomal function and glycerophosphoinositol metabolism highlights its significance in neurodegenerative research.

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory conditions. Its mechanisms may involve modulating immune responses and reducing oxidative stress, which are critical factors in chronic inflammation . The compound's ability to ameliorate inflammation could be beneficial in treating diseases characterized by excessive inflammatory responses.

Potential Therapeutic Uses

The semi-synthetic nature of this compound allows for modifications that could enhance its therapeutic efficacy. Preliminary studies suggest its utility in formulations aimed at anti-aging and skin health due to its anti-inflammatory properties . Furthermore, ongoing research into its role in metabolic pathways may uncover additional therapeutic avenues, particularly in metabolic disorders where phosphoinositide signaling plays a crucial role.

Table 1: Summary of Key Research Findings on this compound

化学反应分析

Table 1: Key Enzymatic Reactions Involving GPI Lysine

Hydrolysis and Stability

The phosphate ester bonds and amide linkages in GPI lysine are susceptible to hydrolysis:

- Acidic Conditions : The inositol phosphate bond hydrolyzes at pH < 3, yielding glycerol-3-phosphate and inositol-lysine conjugates.

- Alkaline Conditions : Above pH 10, saponification cleaves fatty acid esters (if present), releasing free lysine and glycerophosphoinositol fragments .

- Enzymatic Cleavage : Phospholipases (e.g., PLC, PLA2) selectively hydrolyze specific bonds, generating secondary messengers like inositol trisphosphate (IP3) .

Data Highlight:

- Half-Life in Buffer : GPI lysine shows stability for >24 hours at pH 7.4 but degrades rapidly (t₁/₂ = 2 hours) at pH 2.0 .

- Thermal Degradation : Decomposes at 150°C, forming cyclic phosphate intermediates .

Redox Reactions and Metal Interactions

The lysine moiety in GPI lysine participates in chelation and redox cycling :

- Metal Binding : The ε-amino group of lysine coordinates with divalent cations (e.g., Ca²⁺, Zn²⁺), modulating enzymatic activity. For example, Ca²⁺ binding enhances cPLA2 activation by 3-fold .

- Oxidative Modifications : Under oxidative stress, GPI lysine undergoes carbonyl formation on lysine side chains, detected via DNPH assays . This modification alters its signaling capacity.

Interaction with Signaling Pathways

GPI lysine derivatives act as modulators of cytosolic phospholipase A2 (cPLA2) , a key enzyme in inflammatory responses:

- Inhibition Mechanism : GPI lysine competitively binds to the cPLA2 catalytic site (Ki = 12 µM), reducing arachidonic acid release by 70% in macrophage assays .

- Downstream Effects : Suppression of cPLA2 decreases prostaglandin E2 (PGE2) synthesis, validated via LC-MS/MS analysis .

Synthetic Derivatives and Functional Studies

Structural analogs of GPI lysine have been synthesized to explore structure-activity relationships:

- Phosphate Group Modifications : Replacement with sulfonate groups reduces enzymatic hydrolysis but abolishes cPLA2 inhibition .

- Lysine Substitution : Arginine or histidine variants show 50% lower antioxidant activity, underscoring lysine’s role in redox buffering .

Table 2: Bioactivity of GPI Lysine Derivatives

| Derivative | cPLA2 Inhibition (%) | Antioxidant Capacity (IC50) |

|---|---|---|

| Native GPI lysine | 70 | 45 µM |

| Sulfonate analog | 15 | >100 µM |

| Arginine variant | 55 | 80 µM |

Degradation Pathways

In vivo degradation involves lysosomal enzymes and microsomal oxidases :

属性

CAS 编号 |

425642-33-7 |

|---|---|

分子式 |

C15H33N2O13P |

分子量 |

480.4 |

IUPAC 名称 |

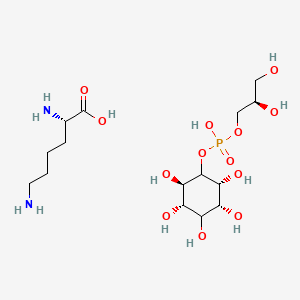

(2S)-2,6-diaminohexanoic acid;[(2R)-2,3-dihydroxypropyl] [(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C9H19O11P.C6H14N2O2/c10-1-3(11)2-19-21(17,18)20-9-7(15)5(13)4(12)6(14)8(9)16;7-4-2-1-3-5(8)6(9)10/h3-16H,1-2H2,(H,17,18);5H,1-4,7-8H2,(H,9,10)/t3-,4?,5-,6+,7-,8-,9?;5-/m10/s1 |

InChI 键 |

QPXIFSAACCUZHZ-CAUJZTPJSA-N |

SMILES |

C(CCN)CC(C(=O)O)N.C(C(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Glycerophosphoinositol lysine; Distinctive gpi lysine; Gpi lysine; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。